2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Overview
Description
The compound “2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a series of 2-phenylimidazo [1,2-a]pyridines (PIP) have been developed through aryl-substitution . Another method involves a two-step reaction, where different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra . The geometrical parameters, harmonic vibrational wavenumbers, Infrared (IR) & Raman scattering intensities, Nuclear Magnetic Resonance (NMR) chemical shift, and Ultraviolet-Visible (UV-Vis) spectra were computed using B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure and Hirshfeld surface analysis of 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine derivatives have been studied, revealing the inclination of the 4-methoxyphenyl ring to the imidazole rings, providing insights into molecular interactions and structural characteristics (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Anticancer Potential
- Selenylated derivatives of imidazo[1,2-a]pyridines, including those with methoxyphenyl groups, have shown promising activity against breast cancer cells. These compounds demonstrate cytotoxicity and anti-proliferative effects, suggesting their potential as chemotherapy agents (Almeida et al., 2018).
Development of Fluorescent Materials
- Research on methylated hydroxyphenylimidazopyridine derivatives, including those with methoxyphenyl groups, has explored their fluorescence properties. These studies contribute to the development of new fluorescent materials and dyes for various applications (Brenlla et al., 2011).
Biological Activity Studies
- The synthesis and biological activity of imidazo[1,2-a]pyridine derivatives, including those with methoxyphenyl substituents, have been explored for potential antiulcer, antimicrobial, and other medicinal applications. This research helps in understanding the therapeutic potential of these compounds (Starrett et al., 1989).
Safety and Hazards
While specific safety and hazard information for “2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine” was not found, similar compounds have been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Future Directions
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-3-8-15-16-14(10-17(15)9-11)12-4-6-13(18-2)7-5-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWAPJFAOYBCIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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